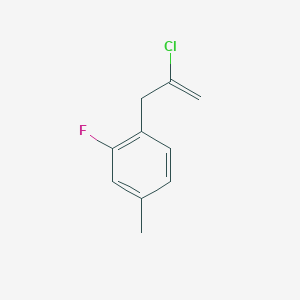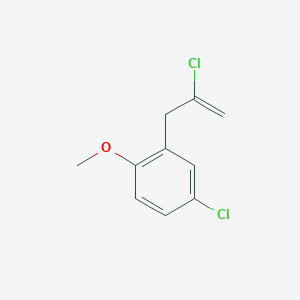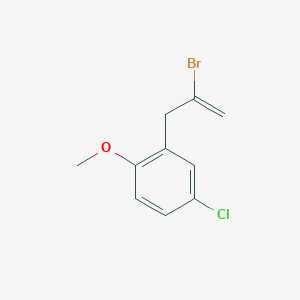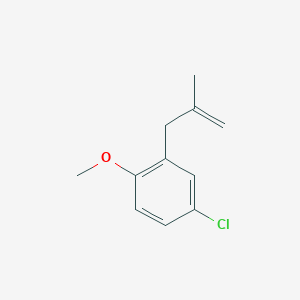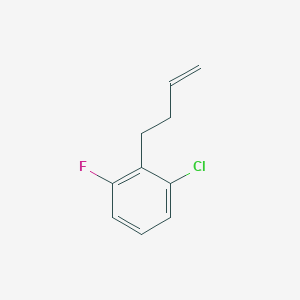
4-(2-Chloro-6-fluorophenyl)-1-butene
Descripción general
Descripción
“4-(2-Chloro-6-fluorophenyl)-1-butene” is a chemical compound. It is related to “4-(2-Chloro-6-fluorophenyl)but-3-en-2-one”, which has a molecular weight of 198.62 .
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . Another method involves the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile .Molecular Structure Analysis
The molecular structure of related compounds like “3-(2-Chloro-6-fluoro-phenyl)-2-(4-methoxyphenyl)-acrylonitrile” has been studied . The compound crystallizes in the orthorhombic space group Pca2 1 .Chemical Reactions Analysis
The Sandmeyer reaction is a key reaction involved in the synthesis of related compounds . This reaction can form various linkages, resulting in corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Chloro-6-fluorophenol” include a melting point of 62-65 °C, and it is soluble in methanol .Aplicaciones Científicas De Investigación
Anti-Inflammatory Compound
The compound 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, which is structurally similar to “4-(2-Chloro-6-fluorophenyl)-1-butene”, has been studied for its anti-inflammatory properties . This compound showed anti-inflammatory and analgesic activity comparable to that of the COX-2 inhibitor lumiracoxib, without gastro-ulceration effects . It could be possible that “4-(2-Chloro-6-fluorophenyl)-1-butene” may also have similar properties, but further research would be needed to confirm this.
Synthesis of Other Compounds
“4-(2-Chloro-6-fluorophenyl)-1-butene” could potentially be used in the synthesis of other compounds. For example, 2-Chloro-6-fluorophenethylamine, a compound that is structurally similar, is available for purchase and could be used in various chemical reactions .
Prodrug Design
The compound 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one was designed using the prodrug approach . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. “4-(2-Chloro-6-fluorophenyl)-1-butene” could potentially be used in a similar manner, serving as a prodrug for other active compounds.
Pharmacological Evaluation
Compounds with similar structures have been evaluated for their pharmacological properties . “4-(2-Chloro-6-fluorophenyl)-1-butene” could also be evaluated in a similar manner to understand its potential pharmacological applications.
Inhibitor Design
Given that structurally similar compounds have shown inhibitory effects on certain biological processes , “4-(2-Chloro-6-fluorophenyl)-1-butene” could potentially be used in the design of inhibitors for various biological targets.
Mecanismo De Acción
While the specific mechanism of action for “4-(2-Chloro-6-fluorophenyl)-1-butene” is not available, related compounds like flucloxacillin exert their effects by inhibiting the third and last stage of bacterial cell wall synthesis. This is mediated through binding to penicillin-binding proteins located inside the bacterial cell wall .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-but-3-enyl-1-chloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHNVMHTAFKELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-fluorophenyl)-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




